N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide is a chemical compound with the molecular formula C13H15IN2O. It is known for its unique structure, which includes an oxazolium ring and an aniline group. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide typically involves the reaction of 3,4-dimethyl-1,3-oxazolium with aniline in the presence of an appropriate base. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolium ring to other functional groups.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide involves its interaction with specific molecular targets. The oxazolium ring can interact with nucleophiles, while the aniline group can participate in various biochemical pathways. These interactions can lead to the modulation of biological activities, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-2-(2-anilinovinyl)oxazolium iodide
- Oxazolium, 2-(2-anilinovinyl)-3,4-dimethyl-, iodide
Uniqueness
N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an oxazolium ring and an aniline group makes it particularly versatile in various applications .
Properties
CAS No. |
21034-17-3 |
---|---|
Molecular Formula |
C13H15IN2O |
Molecular Weight |
342.18 g/mol |
IUPAC Name |
N-[(E)-2-(3,4-dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C13H14N2O.HI/c1-11-10-16-13(15(11)2)8-9-14-12-6-4-3-5-7-12;/h3-10H,1-2H3;1H |
InChI Key |
MAQWKZSXWNXMPC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=COC(=[N+]1C)/C=C/NC2=CC=CC=C2.[I-] |
SMILES |
CC1=COC(=[N+]1C)C=CNC2=CC=CC=C2.[I-] |
Canonical SMILES |
CC1=COC(=[N+]1C)C=CNC2=CC=CC=C2.[I-] |
Appearance |
Solid powder |
21034-17-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oxazolium, 2-(2-anilinovinyl)-3,4-dimethyl-, iodide; Oxazolium, 3,4-dimethyl-2-(2-(phenylamino)ethenyl)-, iodide (9CI); |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.